1-(3-Chloropyridin-4-yl)piperazine
Description
Contextualization of Piperazine (B1678402) and Pyridine (B92270) Derivatives in Bioactive Compound Development
Both piperazine and pyridine are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. mdpi.comnih.gov Their combination in a single molecule creates a hybrid with significant potential for diverse pharmacological applications.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in numerous approved drugs. nih.govnih.gov Its presence can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and bioavailability, due to the basicity of its nitrogen atoms. nih.gov Piperazine derivatives have demonstrated a vast array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antipsychotic effects. mdpi.comnih.gov
Similarly, the pyridine ring is another fundamental heterocyclic structure integral to many pharmaceuticals. mdpi.comnih.gov Pyridine derivatives are known to exhibit a wide spectrum of biological actions, such as antimicrobial, antiviral, antioxidant, and anticancer properties. mdpi.com The inclusion of a chlorine atom on the pyridine ring, as seen in 1-(3-chloropyridin-4-yl)piperazine, can further modulate the compound's electronic properties and its ability to interact with biological targets. nih.gov The strategic combination of these two pharmacophores is a common design approach for creating new bioactive molecules. mdpi.comresearchgate.net
Historical Perspective on the Emergence of this compound within Chemical Space
The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its appearance in the scientific literature and chemical supplier catalogs indicates its role as a key building block for more complex molecules. The compound is often synthesized via nucleophilic aromatic substitution, where the nitrogen of piperazine displaces a leaving group on the chloropyridine ring. For example, a similar compound, 1-(3-nitropyridin-2-yl)piperazine (B1350711), is synthesized by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. nih.gov
The value of this specific scaffold is highlighted in research focused on developing targeted therapies. For instance, derivatives of the closely related isomer, 1-(3-chloropyridin-2-yl)piperazine, have been extensively studied. A notable example is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which was investigated for its analgesic properties. researchgate.netnih.gov Research on such derivatives, dating back at least to the early 2000s, underscores the long-standing interest in the 3-chloropyridinyl-piperazine framework. The 4-yl isomer has gained attention as a scaffold for developing inhibitors of other critical biological targets.
Rationale for Dedicated Academic Inquiry into this compound as a Research Entity
The primary driver for academic and industrial interest in this compound is its utility as a versatile synthetic intermediate. biosynth.combldpharm.com Its structure offers a reactive handle for further chemical modifications. The secondary amine of the piperazine ring can be readily functionalized to introduce various substituents, allowing chemists to systematically explore the structure-activity relationship (SAR) of its derivatives.
This strategic derivatization has led to the discovery of potent and selective inhibitors for important biological targets. A key example is its use in the development of allosteric inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a protein involved in cell growth signaling pathways, and its dysregulation is implicated in various cancers and developmental disorders like Noonan Syndrome. google.com Research has shown that compounds incorporating the this compound moiety can effectively inhibit SHP2 activity at low concentrations, demonstrating significant potential for the development of new cancer therapies. google.com
The compound's value is therefore not typically as a final, active pharmaceutical ingredient itself, but as a crucial starting point or core structure for building more elaborate molecules with tailored pharmacological profiles. Its commercial availability as a research chemical facilitates its use in drug discovery programs aimed at a variety of therapeutic areas. biosynth.combldpharm.comsynblock.com
Detailed Research Findings on Derivatives
While data on the biological activity of this compound itself is scarce, extensive research has been conducted on its derivatives. The following tables summarize findings for compounds where this scaffold is a core component.
Table 1: Activity of SHP2 Inhibitors Containing the this compound Scaffold
This table presents data on a compound designed as an SHP2 inhibitor for the treatment of cancer, highlighting the potency that can be achieved by elaborating on the core scaffold.
| Compound Name | Target | Activity | Therapeutic Area |
| (S)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine | SHP2 | Inhibitory effect at concentrations ≤100 nM/L google.com | Cancer google.com |
Table 2: Activity of TRPV1 Antagonists Based on a Related Chloropyridinyl-Piperazine Scaffold
This table shows data for BCTC, a derivative of the isomeric scaffold 1-(3-chloropyridin-2-yl)piperazine. This research demonstrates the utility of the general structure in targeting ion channels involved in pain signaling.
| Compound Name | Target | In Vitro Activity (IC₅₀) | Research Focus |
| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) | Rat TRPV1 (Capsaicin-induced activation) | 35 nM researchgate.net | Analgesia (Pain Relief) researchgate.netnih.gov |
| Rat TRPV1 (Acid-induced activation) | 6.0 nM researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPTVIAALKWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-66-9 | |
| Record name | 1-(3-chloropyridin-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis of 1 3 Chloropyridin 4 Yl Piperazine
Established Synthetic Routes for 1-(3-Chloropyridin-4-yl)piperazine
The construction of the this compound scaffold is principally achieved via two major reaction pathways: the direct reaction of piperazine (B1678402) with a suitably activated pyridine (B92270) derivative or a transition-metal-catalyzed approach.
Nucleophilic aromatic substitution (SNAr) is a direct and common method for synthesizing arylpiperazines. This approach involves the reaction of piperazine, acting as a nucleophile, with a dihalopyridine precursor, such as 3,4-dichloropyridine (B130718) or 3-chloro-4-fluoropyridine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like halogens.
The reaction mechanism proceeds via an addition-elimination pathway. The piperazine nitrogen attacks the carbon atom at the 4-position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. This forms a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group from the 4-position re-establishes the aromaticity of the pyridine ring, yielding the final product. The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction. In many cases, an excess of piperazine itself can serve as the base. nih.govwikipedia.org
| Parameter | Condition | Rationale / Notes |
| Pyridine Precursor | 3,4-Dichloropyridine or 3-Chloro-4-fluoropyridine | The halogen at the 4-position is the target leaving group. Fluorine is often a better leaving group than chlorine in SNAr. |
| Nucleophile | Piperazine (often in excess) | Acts as both the nucleophile and the acid scavenger. |
| Solvent | n-Butanol, Dimethylformamide (DMF), Acetonitrile (B52724) | Polar solvents are used to facilitate the reaction between the polar reactants. wikipedia.orgnih.govmdpi.com |
| Base (optional) | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N) | An external base can be used to improve reaction efficiency, especially if piperazine is not used in large excess. nih.gov |
| Temperature | 80 - 140 °C (Reflux) | Elevated temperatures are typically required to overcome the activation energy of the reaction. wikipedia.orgmdpi.com |
| Reaction Time | 12 - 24 hours | Reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC). mdpi.com |
The Buchwald-Hartwig amination reaction is a powerful and versatile method for forming C-N bonds and represents a key alternative for the synthesis of this compound. acs.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. researchgate.net For the synthesis of the target compound, this would involve coupling piperazine with a 3-chloro-4-halopyridine, such as 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine.
This method is often preferred when the SNAr reaction is sluggish or gives low yields. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the aryl-halide bond. The resulting palladium(II) complex then coordinates with the amine (piperazine). Subsequent deprotonation by a base, followed by reductive elimination, releases the desired N-arylpiperazine product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the success of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
| Component | Example(s) | Role in Reaction |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. thieme-connect.comgoogle.com |
| Phosphine Ligand | BINAP, Xantphos, JohnPhos, RuPhos | Stabilizes the palladium center and promotes oxidative addition and reductive elimination. thieme-connect.comgoogle.commdpi.com |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile and facilitates the catalytic cycle. thieme-connect.com |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation. |
| Temperature | 85 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
To address challenges such as the formation of bis-arylated byproducts, where both nitrogen atoms of piperazine react, alternative strategies are often employed. One of the most common is the use of a protected piperazine derivative.
Use of N-Boc-Protected Piperazine: In this approach, N-tert-butoxycarbonyl-piperazine (Boc-piperazine) is used in place of piperazine. The Boc group is an acid-labile protecting group that renders one of the piperazine nitrogens unreactive. The reaction (either SNAr or Buchwald-Hartwig) proceeds to form N-Boc-1-(3-chloropyridin-4-yl)piperazine. mdpi.comthieme-connect.com
The key advantage of this method is the prevention of the formation of the undesired bis-arylated product, which simplifies purification and can increase the yield of the desired mono-arylated compound. Following the successful coupling, the Boc protecting group is easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final product, this compound. thieme-connect.comresearchgate.net
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring process efficiency, particularly for larger-scale production. Optimization strategies focus on systematically varying key reaction parameters.
Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For SNAr reactions, polar aprotic solvents like DMF or DMSO are common. In a related synthesis of 1-(pyridin-4-yl)piperazine, using isopropyl alcohol as the solvent gave the desired product in good yield, whereas methanol (B129727) or ethanol (B145695) led to the formation of undesired 4-alkoxypyridine byproducts through competing solvolysis. msu.edu
Base and Catalyst System: In palladium-catalyzed reactions, screening different combinations of palladium precursors, ligands, and bases is essential. For instance, while strong, non-nucleophilic bases like sodium tert-butoxide are common, inorganic bases like cesium carbonate or potassium phosphate (B84403) can be effective and may be preferred for substrates with base-sensitive functional groups. thieme-connect.com The ligand-to-metal ratio is another critical parameter that can influence catalytic activity and stability. uni.lu
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of degradation products. Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating to high temperatures. biorxiv.org
Reactant Stoichiometry: The molar ratio of the reactants is a key consideration. In SNAr reactions, using a large excess of piperazine can drive the reaction to completion and act as the base, but it complicates purification. Using a protected piperazine or an external base allows for a near-stoichiometric ratio of the coupling partners.
| Parameter Studied | Finding | Implication for Synthesis |
| Solvent Choice | Isopropyl alcohol prevented alkoxypyridine byproduct formation compared to methanol/ethanol in a Cu-catalyzed C-N coupling. msu.edu | The solvent should be chosen to avoid competing side reactions with the electrophilic pyridine ring. |
| Catalyst Loading | In a mechanochemical Buchwald-Hartwig reaction, reducing the Pd-catalyst loading from 2 mol% to 1 mol% improved the isolated yield from 81% to 91%. | Optimal catalyst loading avoids potential side reactions and reduces cost without sacrificing efficiency. |
| Reaction Atmosphere | A robust Buchwald-Hartwig amination was developed that could be run under an air atmosphere without special precautions to exclude water or oxygen. | Simplifies the experimental setup, making the process more practical for large-scale applications. |
| Heating Method | Microwave irradiation can significantly shorten reaction times for SNAr reactions of halopyridines with amines. biorxiv.org | Offers a more efficient and rapid method for synthesis compared to conventional heating. |
Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound
Stereoselectivity: The final product, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis.
Regioselectivity: Regioselectivity is a critical consideration in the synthesis of this compound, as the pyridine precursor is asymmetrically substituted. When starting with a 3,4-dihalopyridine, the nucleophilic attack by piperazine must selectively occur at the C-4 position, displacing the C-4 halogen, rather than at the C-3 position.
The regiochemical outcome is governed by fundamental electronic principles of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution. This activation is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. In a 3,4-dihalopyridine, both the C-2 and C-4 positions are activated for nucleophilic attack. However, the C-4 position is generally the most electrophilic and favored site for substitution. The attack at C-4 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing factor. Attack at C-3 does not permit such delocalization, making it a much less favorable pathway.
Studies on the nucleophilic substitution of various dihalopyridines confirm that reaction at the 4-position is strongly preferred. While factors like the nature of the halogen, the nucleophile, and the solvent can influence reaction rates, the inherent electronic properties of the pyridine ring are the dominant factor directing the regioselectivity to the C-4 position for the synthesis of this compound.
Purification Techniques and Strategies for Research-Grade this compound
Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification strategy is typically employed.
Aqueous Workup: After the reaction is complete, the mixture is typically subjected to an aqueous workup. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water or a dilute aqueous basic solution (like sodium bicarbonate). This step serves to remove water-soluble inorganic salts (e.g., potassium carbonate base, halide salts) and highly polar impurities. nih.gov
Drying and Concentration: The organic layer containing the crude product is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude solid or oil. nih.govresearchgate.net
Chromatography: Flash column chromatography is the most common method for purifying the crude product to a high degree. A silica (B1680970) gel stationary phase is used with a mobile phase consisting of a mixture of solvents. The polarity of the eluent is optimized to achieve good separation between the desired product and any remaining impurities. Common solvent systems for related arylpiperazines include mixtures of ethyl acetate/petroleum ether, dichloromethane/methanol, or ethyl acetate/hexanes. nih.govresearchgate.net The fractions containing the pure product are collected, combined, and concentrated.
Recrystallization: For obtaining a highly crystalline, research-grade solid, recrystallization is often performed as a final purification step. The crude or column-purified product is dissolved in a minimum amount of a hot solvent (or solvent mixture), and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. For similar arylpiperazines, solvent systems like methanol/diethyl ether have been used for recrystallization of their salt forms. nih.gov The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Advanced Analytical Methodologies for Research Characterization of 1 3 Chloropyridin 4 Yl Piperazine
Spectroscopic Characterization Techniques for Structural Elucidation of 1-(3-Chloropyridin-4-yl)piperazine
Spectroscopic techniques are indispensable tools for the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy collectively provide a detailed architectural map of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the chloropyridine ring and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region would likely show signals for the protons on the pyridine (B92270) ring. For a closely related compound, 1-(3-chloropyridin-2-yl)piperazine, the aromatic protons appear in the range of 7.10–8.87 ppm . The piperazine ring protons typically appear as multiplets in the upfield region, generally between 3.19–3.51 ppm . The integration of these signals would confirm the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, the pyridine ring carbons would appear in the downfield aromatic region. The carbon atom attached to the chlorine (C-Cl) is expected to have a chemical shift influenced by the halogen's electronegativity. The carbons of the piperazine ring would be found in the aliphatic region of the spectrum. For comparison, in similar piperazine derivatives, the piperazine carbons are typically observed in the range of 40-60 ppm.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity within the molecule. A COSY spectrum would reveal proton-proton couplings, confirming the adjacencies of protons on the pyridine and piperazine rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Pyridine-H | ~ 7.0 - 8.5 | Pyridine-C | ~ 120 - 160 |
| Piperazine-H (N-CH₂) | ~ 3.0 - 3.5 | Piperazine-C | ~ 40 - 55 |
| Piperazine-H (NH) | Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₉H₁₂ClN₃, which corresponds to a monoisotopic mass of 197.07198 Da uni.lu. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, providing strong evidence for the compound's elemental composition. In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 198.07926 uni.lu.
The fragmentation pattern in MS/MS analysis would be characteristic of the piperazine and chloropyridine moieties. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring. The presence of the chlorine atom would result in a characteristic isotopic pattern for fragments containing it, with the M+2 peak being approximately one-third the intensity of the M peak.
| Ion | m/z (Predicted) |
| [M+H]⁺ | 198.07926 |
| [M+Na]⁺ | 220.06120 |
| [M]⁺ | 197.07143 |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperazine ring is expected to appear in the region of 3250-3500 cm⁻¹ mdpi.com. The C-H stretching vibrations of the aromatic pyridine ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. The C-N stretching of the aryl and alkyl amines would be found in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Piperazine) | 3250 - 3500 |
| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 |
| Aliphatic C-H Stretch (Piperazine) | 2800 - 3000 |
| C=C and C=N Stretch (Pyridine) | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds.
The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Piperazine-containing compounds are known to exhibit these types of transitions biointerfaceresearch.com. The pyridine ring, being an aromatic system, will be the primary contributor to the π → π* transitions, which are typically observed at shorter wavelengths with high molar absorptivity. The non-bonding electrons on the nitrogen atoms can undergo n → π* transitions, which usually appear at longer wavelengths with lower intensity. For related piperazine derivatives, absorption maxima are often observed in the 200-300 nm range biointerfaceresearch.com.
| Transition Type | Expected Wavelength Range (nm) |
| π → π | ~200 - 270 |
| n → π | ~270 - 350 |
Chromatographic Purity Assessment of this compound
Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities that may be present.
High-Performance Liquid Chromatography (HPLC) for Purity Determination of this compound
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.
A reversed-phase HPLC method would be suitable for the purity analysis of this compound. A C18 column is commonly employed for such analyses . The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. For similar compounds, a gradient elution program is often used to ensure the separation of all components within a reasonable time frame. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, for instance, around 254 nm. The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for research-grade chemicals sigmaaldrich.com.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it ideal for creating a detailed volatile impurity profile of this compound. This is crucial for ensuring the purity of the compound, as even trace levels of volatile impurities can originate from starting materials, reagents, or residual solvents used during synthesis.
The methodology involves introducing a vaporized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The column separates the individual components of the sample based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.
For the analysis of this compound, a typical GC-MS method would be developed and validated to ensure its specificity, linearity, accuracy, and precision. researchgate.net The method would likely employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17) and a programmed temperature gradient to ensure the effective separation of potential impurities from the main compound and each other. researchgate.netrsc.org The mass spectrometer would typically be operated in full-scan mode to identify unknown impurities by comparing their mass spectra to established libraries (e.g., NIST, Wiley). nih.gov
Potential volatile impurities in a sample of this compound could include residual solvents from the synthesis and purification steps (such as methanol, ethanol, or toluene), unreacted precursors like piperazine, and low-molecular-weight by-products. The identification of these impurities is based on their retention time in the chromatogram and the fragmentation pattern in their mass spectrum. nih.govunodc.org
Below is a representative table of potential volatile impurities that could be identified in a sample of this compound using GC-MS.
| Potential Impurity | Type | Likely Retention Time (min) | Key Mass Fragments (m/z) |
| Piperazine | Starting Material | 5.2 | 86, 56, 42 |
| Toluene | Residual Solvent | 6.8 | 92, 91, 65 |
| 3-Chloro-4-fluoropyridine | Precursor/By-product | 9.5 | 131, 104, 75 |
| N-formylpiperazine | By-product | 10.1 | 114, 85, 56 |
Note: The retention times are hypothetical and depend on the specific GC conditions used. The mass fragments are characteristic ions used for identification.
Computational and Theoretical Chemistry Studies of 1 3 Chloropyridin 4 Yl Piperazine
Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating 1-(3-Chloropyridin-4-yl)piperazine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the specific structural features that govern their interactions with biological targets, thereby guiding the design of more potent and selective molecules.
In the field of drug discovery, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. These methods correlate the 3D properties of molecules (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) with their biological activities.
A study on a series of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives, which are structural analogues, utilized both CoMFA and CoMSIA to develop predictive models for their activity as TRPV1 antagonists. researchgate.net The resulting models demonstrated a high degree of statistical significance, indicating a strong correlation between the calculated molecular fields and the observed biological activity. researchgate.net The analysis revealed that electrostatic and hydrophobic fields, along with hydrogen bond acceptors, played a crucial role in determining the antagonist potency. researchgate.net Such models generate contour maps that visualize favorable and unfavorable regions for these fields around the molecular scaffold, providing direct insights for structural modification.
Similarly, QSAR studies on other piperazine-containing series have highlighted the importance of various molecular descriptors in predicting biological activity. For a series of piperazine (B1678402) derivatives designed as mTORC1 inhibitors, QSAR models identified several key descriptors that significantly correlated with their inhibitory action. mdpi.com These descriptors encompass electronic, energetic, and structural properties. mdpi.com
The following table summarizes key molecular descriptors that have been identified as significant in QSAR models of piperazine derivatives, which are relevant for designing analogues of this compound.
| Descriptor Type | Descriptor Name | Significance in QSAR Models |
| Electronic/Energetic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Reflects the molecule's ability to accept electrons, which is crucial for interactions with target proteins. mdpi.com |
| Electronic | Electrophilicity Index (ω) | Indicates the capacity of a molecule to act as an electrophile in interactions with nucleophilic sites on a biological target. mdpi.com |
| Steric/Structural | Molar Refractivity (MR) | Accounts for the volume of the molecule and its polarizability, influencing how well it fits into the binding pocket of a receptor. mdpi.com |
| Physicochemical | Aqueous Solubility (Log S) | Affects the bioavailability and distribution of the compound within a biological system. mdpi.com |
| Structural | Topological Polar Surface Area (TPSA) | Relates to the compound's permeability across cell membranes via passive diffusion and its interaction with the active site. mdpi.com |
| Physicochemical | Refractive Index (n) | Directly related to the polarizability of the molecule, which is important for noncovalent interactions essential for inhibition. mdpi.com |
These QSAR findings provide a rational basis for the structural modification of this compound. For instance, modifying substituents on the pyridine (B92270) or piperazine rings to alter the electrostatic potential or steric bulk in specific regions can lead to analogues with enhanced biological activity for a given target. The predictive power of these models allows for the virtual screening and prioritization of new derivatives for synthesis, streamlining the drug discovery process. krishisanskriti.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Lead Optimization of this compound Derivatives
In the process of drug development, a promising lead compound must not only exhibit high potency but also possess favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the lead optimization phase, allowing researchers to identify and filter out candidates with poor drug-like characteristics early on, thus saving time and resources. researchgate.netacs.org For derivatives of this compound, various computational tools and models are used to predict these essential properties.
Absorption and Distribution: Key parameters influencing absorption and distribution include lipophilicity (logP), aqueous solubility (logS), and cell membrane permeability. For piperazine derivatives, these properties are often predicted using software like SwissADME or ADMETLab2.0. mdpi.com For example, in silico studies on piperazine-based mTORC1 inhibitors evaluated their pharmacokinetic profiles and identified candidates with good cell permeability. mdpi.com Similarly, for a series of 4′-(piperazin-1-yl)benzanilides, logP and logD₇.₄ values were calculated to assess their distribution characteristics. mdpi.com
Metabolism: The metabolic stability of a compound is a crucial factor, with cytochrome P450 (CYP) enzymes playing a central role in the metabolism of many drugs. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Predicting the potential for CYP inhibition is vital to avoid drug-drug interactions. mdpi.com Studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives included ADMET analysis to assess their metabolic fate. researchgate.net
Drug-Likeness and Synthetic Accessibility: Beyond specific ADME parameters, general drug-likeness is often assessed using rules such as Lipinski's Rule of Five. These rules provide a qualitative assessment of whether a compound has physicochemical properties that would make it a likely orally active drug in humans. Furthermore, the synthetic accessibility score can be calculated to ensure that the designed molecules can be synthesized efficiently and cost-effectively. mdpi.com
The table below presents a hypothetical in silico ADME profile for a derivative of this compound, based on typical parameters evaluated in computational studies.
| ADME Parameter | Predicted Value/Classification | Significance |
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five, associated with better absorption. |
| LogP | 1-3 | Optimal range for balancing solubility and permeability for oral absorption. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good cell membrane permeability. |
| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five. |
| Aqueous Solubility (LogS) | Moderately to highly soluble | Essential for good absorption and distribution. |
| CYP450 2D6 Inhibition | Non-inhibitor | Reduced risk of metabolic drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for CNS activity. |
| Synthetic Accessibility | < 5 | Indicates that the molecule is relatively easy to synthesize. mdpi.com |
By integrating these in silico ADME predictions with QSAR models, researchers can design and prioritize novel this compound derivatives that possess a balanced profile of high potency and favorable drug-like properties, increasing the likelihood of success in subsequent preclinical and clinical development. researchgate.net
Receptor Binding and Functional Assays of 1 3 Chloropyridin 4 Yl Piperazine in in Vitro Systems
In Vitro Functional Assays Investigating 1-(3-Chloropyridin-4-yl)piperazine Activity
G-Protein Coupling Assays
No specific studies detailing the effects of this compound on G-protein coupling for any G-protein-coupled receptors (GPCRs) have been identified in the public domain.
β-Arrestin Recruitment Assays
There is currently no publicly available research data from β-arrestin recruitment assays for this compound. Such assays are crucial for understanding the potential for biased agonism, a phenomenon where a ligand can preferentially activate one signaling pathway (G-protein) over another (β-arrestin), or vice versa.
Enzyme Inhibition Studies of this compound
Direct experimental data on the inhibitory activity of this compound against key enzymes such as monoamine oxidase (MAO) or phosphodiesterases (PDEs) is not available in published literature. However, a patent for a complex derivative containing the this compound moiety, specifically (S)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine, has identified it as an inhibitor of SHP2, a protein tyrosine phosphatase. google.com This suggests a potential area for future investigation into the enzyme inhibitory properties of the parent compound.
Ion Channel Modulation by this compound in Cellular Models
Specific studies investigating the modulatory effects of this compound on various ion channels in cellular models are not found in the available scientific literature. While research on related compounds, such as derivatives of the 2-pyridyl isomer, shows activity on channels like the transient receptor potential vanilloid 1 (TRPV1), this cannot be directly extrapolated to the 4-pyridyl isomer. researchgate.net
Mechanistic Studies and Cellular Signaling Pathways Modulated by 1 3 Chloropyridin 4 Yl Piperazine
Exploration of Downstream Signaling Cascades Triggered by 1-(3-Chloropyridin-4-yl)piperazine
The piperazine (B1678402) ring, a common scaffold in medicinal chemistry, is known to interact with a multitude of biological targets, often initiating complex downstream signaling events. While direct evidence for this compound is pending, its structural motifs suggest a potential to modulate several key intracellular pathways.
Cyclic AMP (cAMP) Modulation
The modulation of cyclic AMP levels is a frequent consequence of G-protein coupled receptor (GPCR) activation. The piperazine moiety is a core component of ligands for various GPCRs. For instance, compounds containing a piperazine ring have been shown to act as antagonists at the somatostatin (B550006) sst3 receptor, a receptor known to influence adenylyl cyclase activity and, consequently, intracellular cAMP levels. researchgate.net In studies of dopamine (B1211576) D4 receptor-selective compounds, the substitution of a piperidine (B6355638) ring with a piperazine created a molecule that modulated cAMP accumulation. acs.org This suggests that this compound, by potentially interacting with various GPCRs, could either stimulate or inhibit adenylyl cyclase, leading to an increase or decrease in cAMP production. Such modulation would subsequently affect the activity of cAMP-dependent protein kinase (PKA) and its downstream targets.
Intracellular Calcium Mobilization
Intracellular calcium (Ca2+) is a critical second messenger, and its concentration is tightly regulated. The chloropyridinyl-piperazine scaffold is a component of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that gates calcium. jci.orgresearchgate.net For example, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a well-studied TRPV1 antagonist, effectively inhibits capsaicin-induced and acid-induced calcium influx through this channel. nih.govresearchgate.net Studies using calcium imaging have demonstrated that such compounds can block increases in intracellular calcium fluorescence upon channel activation. doi.orgwindows.net Therefore, it is plausible that this compound could exhibit activity at TRPV1 or other TRP channels, thereby modulating intracellular calcium mobilization.
MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.combio-techne.com This pathway is often activated downstream of GPCRs and receptor tyrosine kinases (RTKs). arvojournals.orgbio-techne.com The core of this pathway involves a cascade of kinases: Raf, MEK, and ERK. arvojournals.orgamegroups.org Structurally related compounds have been shown to influence this pathway. For example, some TRPV1 antagonists can modulate downstream signaling, including the MAPK pathway. researchgate.net Furthermore, allosteric modulators of the CB1 receptor, which can contain piperazine-like structures, have been noted to activate ERK signaling. nih.gov Given that many piperazine-containing molecules target receptors that couple to the MAPK/ERK cascade, this compound could potentially influence the phosphorylation status of ERK and its downstream targets. researchgate.net
Table 1: Potential Downstream Signaling Effects of this compound Based on Structurally Related Compounds
| Signaling Pathway | Potential Effect | Mechanistic Basis (Inferred from Related Compounds) | Related Compound Example(s) |
|---|---|---|---|
| cAMP Modulation | Increase or Decrease | Interaction with GPCRs (e.g., somatostatin, dopamine receptors) that couple to adenylyl cyclase. researchgate.netacs.org | Dopamine D4 receptor ligands, sst3 receptor antagonists researchgate.netacs.org |
| Intracellular Calcium | Inhibition of Influx | Antagonism of ligand-gated ion channels, particularly TRP channels like TRPV1. jci.orgdoi.orgresearchgate.net | BCTC researchgate.net |
| MAPK/ERK Pathway | Activation or Inhibition | Modulation of upstream receptors (GPCRs, RTKs) that signal through the Ras-Raf-MEK-ERK cascade. nih.govresearchgate.netamegroups.org | TRPV1 antagonists, CB1 allosteric modulators nih.govresearchgate.net |
Gene Expression and Proteomic Profiling in Response to this compound Exposure
Investigating the global changes in gene and protein expression provides a comprehensive view of a compound's cellular impact. While no specific gene expression or proteomic profiling studies have been published for this compound, the methodologies for such analyses are well-established.
Gene expression profiling, often performed using microarray or RNA-sequencing technologies, can identify genes that are differentially expressed following compound exposure. clinicaltrials.govmsac.gov.au This can reveal the cellular pathways and biological processes that are most affected. clinicaltrials.gov Similarly, proteomic profiling, typically using techniques like mass spectrometry, quantifies changes in the abundance of proteins and their post-translational modifications. frontiersin.orgmdpi.comoncotarget.com This approach can identify the direct targets of a compound and the downstream proteins whose expression or activity is altered. biorxiv.orgukbiobank.ac.uk
If this compound were to modulate the signaling pathways discussed above (cAMP, Ca2+, MAPK/ERK), it would be expected to alter the expression of genes and proteins involved in cell cycle control, apoptosis, inflammation, and cellular metabolism. For instance, modulation of the MAPK/ERK pathway would likely affect the expression of transcription factors and cyclins that control cell proliferation. arvojournals.org
Identification of Off-Target Interactions and Polypharmacology of this compound
Polypharmacology, the ability of a single compound to interact with multiple targets, is a common phenomenon. researchgate.net Small molecules, particularly those containing privileged scaffolds like piperazine, often exhibit off-target interactions that can lead to unforeseen biological effects. researchgate.netnih.gov The "chloropyridinyl-piperazine" moiety is found in inhibitors of various kinases, suggesting that this compound could potentially interact with the ATP-binding site of multiple kinases.
Computational approaches and large-scale screening assays are used to predict and identify off-target interactions early in drug development. nih.gov These methods can assess the binding of a compound against a large panel of receptors, enzymes, and ion channels. nih.gov Given the structural alerts within this compound, a broad screening panel would be necessary to fully characterize its selectivity profile. The basic nitrogen of the piperazine ring, for example, is a common feature in compounds that bind to aminergic GPCRs (e.g., dopamine, serotonin (B10506) receptors) and the hERG ion channel, a critical off-target that needs to be assessed for cardiac liability. beilstein-journals.org
Table 2: Potential Off-Target Classes for this compound
| Target Class | Rationale for Potential Interaction | Potential Consequence |
|---|---|---|
| Kinases | Piperazine is a common scaffold in kinase inhibitors. embl.de | Modulation of various signaling pathways. |
| GPCRs | The piperazine moiety is a well-known "biogenic amine mimic" and interacts with aminergic receptors. researchgate.netbeilstein-journals.org | Effects on neurotransmission, potential for CNS side effects. |
| Ion Channels (e.g., hERG) | The tertiary amine in the piperazine ring is a structural feature associated with hERG channel binding. beilstein-journals.org | Potential for cardiac effects. |
| TRP Channels | The chloropyridinyl-piperazine core is present in known TRPV1 antagonists. jci.orgresearchgate.net | Modulation of sensory signaling and calcium homeostasis. |
Investigation of Allosteric Modulation Mechanisms by this compound
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. unc.edumdpi.com This mechanism offers the potential for greater target selectivity and a more nuanced pharmacological response. The piperazine scaffold is frequently found in allosteric modulators.
For example, a series of 1H-indole-2-carboxamides containing a piperazine group have been identified as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor. unc.edu These compounds were found to reduce the maximal effect (Emax) of orthosteric agonists in calcium mobilization assays. nih.govunc.edu Similarly, tetracyclic positive allosteric modulators (PAMs) of the cholecystokinin (B1591339) 1 receptor (CCK1R) have been developed, demonstrating that such molecules can enhance the action of the natural agonist without having intrinsic activity themselves. mdpi.com
The structure of this compound, with its distinct chloropyridine and piperazine moieties, could plausibly fit into an allosteric pocket on a GPCR or other receptor. Such binding could induce a conformational change that either enhances or diminishes the binding or efficacy of the orthosteric ligand, representing a potential mechanism of action that warrants investigation.
Preclinical in Vivo Pharmacological Investigations Utilizing 1 3 Chloropyridin 4 Yl Piperazine
Assessment of Central Nervous System (CNS) Activity in Animal Models
Locomotor Activity Studies
There are no specific preclinical studies available in the scientific literature that have evaluated the effects of 1-(3-Chloropyridin-4-yl)piperazine on locomotor activity in animal models. Therefore, no data tables or detailed research findings on this specific aspect can be provided at this time.
Investigating Antipsychotic-like Effects in Rodent Models
An exhaustive review of published research indicates that there are no specific studies that have investigated the potential antipsychotic-like effects of this compound in established rodent models of psychosis. Consequently, there is no data to present regarding its efficacy in assays such as amphetamine- or MK-801-induced hyperlocomotion or prepulse inhibition.
Antidepressant-like and Anxiolytic-like Effects in Behavioral Assays
There is a lack of specific published preclinical data on the antidepressant-like and anxiolytic-like effects of this compound from behavioral assays in animal models. Standard tests such as the forced swim test, tail suspension test, elevated plus maze, or light-dark box have not been reported for this specific compound in the available literature.
Cognitive Function Modulation in Animal Models
No dedicated preclinical investigations into the effects of this compound on cognitive function in animal models have been found in the public scientific literature. Therefore, its potential to modulate learning and memory in paradigms such as the Morris water maze or novel object recognition test remains uncharacterized.
Neurochemical Effects of this compound in Brain Regions
Detailed information regarding the direct neurochemical effects of this compound within specific brain regions is not available in the current body of scientific literature.
Microdialysis Studies of Neurotransmitter Release
A thorough search of scientific literature and databases has yielded no results for in vivo microdialysis studies conducted to measure the effects of this compound on the release of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) in any brain region. As such, no data on its neurochemical profile at the synaptic level can be presented.
Receptor Occupancy Studies in Animal Brain
While direct in vivo receptor occupancy data for this compound in animal brains is not extensively detailed in the available literature, insights can be drawn from studies on structurally related compounds and their interactions with various receptors. For instance, research on other piperazine (B1678402) derivatives has utilized techniques like Positron Emission Tomography (PET) to investigate receptor occupancy in the brains of non-human primates. nih.govnih.gov These studies often employ radiolabeled ligands to visualize and quantify the binding of a compound to its target receptor. nih.govnih.gov
For example, the PET radioligand [11C]ORM-13070 has been used to determine the receptor occupancy of the selective alpha-2C adrenergic receptor antagonist BAY 292 in the cynomolgus monkey brain. nih.govnih.gov Such studies demonstrate high uptake of the radioligand in receptor-rich regions like the striatum and have shown a dose-dependent increase in receptor occupancy following the administration of the test compound. nih.govnih.gov This methodology confirms that the compound crosses the blood-brain barrier and engages with its intended target. nih.govnih.gov
Furthermore, studies on other piperazine-containing compounds have evaluated their brain concentrations in animal models. For example, after intraperitoneal administration of certain N-[2-[4-(aryl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives in rats, both the parent compounds and their metabolites were measured in brain tissue. nih.gov These investigations provide evidence that such compounds can penetrate the central nervous system, a prerequisite for engaging with brain receptors. nih.gov
While specific receptor occupancy percentages for this compound are not provided, the methodologies used for similar compounds highlight the approaches taken to confirm target engagement in the brain. These studies underscore the importance of demonstrating that a compound not only reaches the brain but also binds to its intended receptor in a measurable way. nih.govnih.govnih.gov
General Pharmacological Profiling of this compound in Animal Models
Preclinical studies in animal models suggest that compounds structurally related to this compound can influence the cardiovascular system. For example, the TRPV1 antagonist BCTC, which shares a piperazine carboxamide structure, was investigated for its effects on cardiac hypertrophy and heart failure in mice. nih.gov In a model of pressure overload-induced cardiac hypertrophy, treatment with BCTC appeared to protect the heart from developing the transcriptional programs associated with loss of function. nih.gov Specifically, measurements of left ventricular internal dimensions indicated that BCTC-treated mice had significantly less dilated ventricles compared to vehicle-treated controls. nih.gov This suggests a potential role for such compounds in mitigating pathological cardiac remodeling. nih.gov
The enteric nervous system, which can function independently of the central nervous system, plays a crucial role in controlling bowel function. merckvetmanual.com The sympathetic nervous system generally has an inhibitory effect on gastrointestinal muscle and mucosal secretion, while the parasympathetic system exerts both excitatory and inhibitory control over gastric and intestinal motility. nih.gov
Prokinetic drugs are utilized to enhance the movement of ingested material through the gastrointestinal tract in animal models of motility disorders. merckvetmanual.com These disorders can range from delayed gastric emptying to conditions like postoperative ileus. merckvetmanual.comdvm360.com Various drugs with different mechanisms of action are employed to stimulate gastrointestinal motility. For instance, metoclopramide (B1676508) and cisapride (B12094) are known to promote gastric emptying. dvm360.com Cisapride, a 5-HT4 receptor agonist, is noted to be more potent than metoclopramide and has a broader prokinetic activity, affecting the colon as well as the esophagus, stomach, and small intestine. merckvetmanual.com
Inflammatory conditions can also alter gastrointestinal motility. nih.gov In animal models, various inflammatory stimuli have been shown to change motor function. nih.gov Cytokines, which are signaling proteins, have been shown to directly affect GI motility in animal studies. nih.gov
Metabolic Fate Studies of this compound in Animal Models (excluding human data)
The metabolism of piperazine-containing compounds has been investigated in animal models. For instance, studies on 1-arylpiperazine derivatives have shown that they are generally subject to extensive biotransformation. nih.gov Following intraperitoneal administration of certain piperazine derivatives to rats, both the parent compound and its N-dealkylated metabolite have been detected in plasma and brain tissue. nih.gov
In studies with the plant growth regulator forchlorfenuron (B1673536) (FCF), which has a 1-(2-chloropyridin-4-yl)-3-phenylurea structure, the primary metabolic pathway in rats and mice involves p-hydroxylation of the phenyl moiety. mdpi.com This is followed by conjugation reactions. mdpi.com The major metabolite identified is 4-hydroxyphenyl-forchlorfenuron. mdpi.com
The in vivo metabolic pathways for piperazine-containing compounds often involve hepatic metabolism. nih.gov The clearance of many 1-arylpiperazine derivatives is almost entirely due to processes within the liver. nih.gov
For forchlorfenuron, the metabolic pathway in rats and mice primarily involves hydroxylation of the phenyl ring. mdpi.com This initial hydroxylation is then followed by further conjugation. In rats, this involves sulfate (B86663) conjugation and N-glucuronide acid conjugation, while in mice, it is O-glucuronide acid conjugation. mdpi.com
Structure Activity Relationships Sar and Structural Modifications of 1 3 Chloropyridin 4 Yl Piperazine
Impact of Substitutions on the Pyridine (B92270) Ring of 1-(3-Chloropyridin-4-yl)piperazine on Biological Activity
The electronic and steric properties of the pyridine ring are pivotal to the molecule's interaction with its biological targets. Modifications to this ring, including the position and nature of substituents, can dramatically alter the compound's activity.
The presence and position of halogen atoms on the pyridine ring are critical determinants of biological activity. The chlorine atom at the 3-position in the parent compound is a key feature. In derivatives targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), the 3-chloro substituent on the pyridine ring is a common feature in potent antagonists. researchgate.netresearchgate.net
Research on dopamine (B1211576) D4 receptor ligands has shown that para-substituted pyridine rings can lead to highly selective antagonists. nih.gov In a series of urease inhibitors derived from 1-(3-nitropyridin-2-yl)piperazine (B1350711), the nitro group at the 3-position, which is a strong electron-withdrawing group, facilitates the nucleophilic substitution reaction with piperazine (B1678402), indicating the importance of electronic effects at this position. nih.gov Although this involves a nitro group instead of a chloro group, it highlights the significance of an electron-withdrawing substituent at the 3-position.
Further studies on dopamine/serotonin (B10506) receptor agonists explored various halogen substitutions. For instance, derivatives with a 6-fluoro or 6-chloro substituent on the pyridin-3-yloxy moiety linked to the piperazine showed that these halogens influence receptor affinity and efficacy. thieme-connect.comthieme-connect.com
Table 1: Impact of Pyridine Ring Substitutions on Biological Activity
| Core Structure | Substituent on Pyridine Ring | Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyridinylpiperazine | 3-Chloro | TRPV1 Receptor | The 3-chloro substituent is a feature in potent antagonists like BCTC. | researchgate.netresearchgate.net |
| Pyridinylpiperazine | Para-substitution | Dopamine D4 Receptor | Produces highly D4R-selective antagonists. | nih.gov |
| 1-(Pyridin-2-yl)piperazine | 3-Nitro | Urease | The electron-withdrawing nitro group enhances synthesis and contributes to potent inhibition. | nih.gov |
| (Pyridin-3-yloxy)propyl-piperazine | 6-Fluoro / 6-Chloro | Dopamine/Serotonin Receptors | Halogen substitution at the 6-position modulates receptor agonism. | thieme-connect.comthieme-connect.com |
The introduction of alkyl and alkoxy groups onto the pyridine ring can influence the lipophilicity, steric profile, and electronic nature of the compound, thereby affecting its biological activity. In the development of dopamine D4 receptor ligands, replacing a chloro group with a methyl group on an aryl ring attached to the piperazine resulted in only a twofold lower affinity, demonstrating that small alkyl groups can be well-tolerated. nih.gov While not directly on the pyridine ring of the title compound, this suggests that such substitutions are a viable strategy for fine-tuning activity.
Modifications to the Piperazine Ring of this compound and Their Pharmacological Consequences
The piperazine ring serves as a central scaffold and a key linker. Its nitrogen atoms are often crucial for forming hydrogen bonds or salt bridges with the target protein, and substitutions on these nitrogens can profoundly impact pharmacological outcomes.
The nitrogen atom of the piperazine ring not attached to the chloropyridine moiety is a common site for modification to introduce various side chains, often leading to significant changes in biological activity.
In urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine core, attaching N-arylacetamide or N-arylpropanamide moieties to the piperazine nitrogen resulted in compounds with potent inhibitory activity, significantly greater than the unsubstituted precursor. nih.gov Specifically, derivatives with electron-donating or -withdrawing groups on the aryl ring of the side chain showed varied but generally high potency. nih.gov
For dopamine D4 receptor ligands, N-substitution is a cornerstone of design. A series of compounds related to N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide were developed, where the N-substituent is a 2-(3-methoxybenzamido)ethyl group. nih.gov Modifying the aryl group attached to the piperazine (in this case, a 3-cyanopyridin-2-yl group) while keeping the N-substituent constant was a key strategy to enhance D4 receptor affinity and selectivity. nih.gov Research on σ2 receptor ligands based on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) indicated that both basic nitrogen atoms of the piperazine ring are important for ensuring high receptor affinity. researchgate.net
Table 2: Effect of N-Substitutions on the Piperazine Ring
| Core Structure | N-Substituent on Piperazine | Target | Pharmacological Consequence | Reference |
|---|---|---|---|---|
| 1-(3-Nitropyridin-2-yl)piperazine | 2-(N-Arylacetamido) | Urease | Significantly enhanced inhibitory activity compared to the unsubstituted core. | nih.gov |
| 1-(3-Cyanopyridin-2-yl)piperazine | 2-(3-Methoxybenzamido)ethyl | Dopamine D4 Receptor | Part of a design strategy that yielded ligands with nanomolar affinity and high selectivity. | nih.gov |
| 1-Cyclohexylpiperazine | 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | σ1/σ2 Receptors | Both piperazine nitrogens were found to be crucial for maintaining high affinity for the σ2 receptor. | researchgate.net |
Altering the size of the heterocyclic ring from a six-membered piperazine to a five-membered pyrrolidine (B122466) or a seven-membered homopiperazine (B121016) can impact the conformational flexibility and the spatial orientation of the substituents, leading to changes in biological activity.
In the development of analgesic and sedative agents, researchers modified structures by replacing N-substituted piperazines with other cyclic amines such as morpholine, piperidine (B6355638), or pyrrolidine. nih.gov This highlights a common strategy to explore the SAR of the central amine scaffold. Similarly, studies on dopamine D4 receptor-selective compounds compared piperazine-containing ligands with their piperidine counterparts. nih.gov This substitution was found to induce a gain of efficacy at D2 and D3 receptors with minimal changes to D4 receptor efficacy, demonstrating that the nature of the heterocyclic ring is key to receptor subtype selectivity. nih.gov
Linker Modifications and Their Influence on Target Selectivity and Potency for this compound Derivatives
In many derivatives, a linker connects the core piperazine moiety to another pharmacophoric group. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the molecule within the binding pocket of its target, thereby influencing potency and selectivity.
For dopamine D4 receptor antagonists, the distance between the piperazine/piperidine core and a terminal aromatic group was systematically varied. mdpi.com By using propyl, butyl, and pentyl chains, researchers found that the length of the alkyl linker significantly affected D4 receptor affinity and selectivity against D2 and D3 receptors. mdpi.com In another study on dopamine/serotonin receptor agonists, a flexible linker of three carbon atoms between a pyridinyloxy moiety and the piperazine ring was suggested to be necessary for maintaining agonist activity at all three receptors (D2, D3, 5-HT1A). thieme-connect.com The replacement of a piperidine ring with a piperazine ring, which can be considered a linker modification in a broader sense, also had a substantial impact on the efficacy profile of D2-like receptor ligands. nih.gov
Table 3: Influence of Linker Modifications
| Core Structure | Linker Type/Length | Terminal Group | Target | Key Finding on Linker Modification | Reference |
|---|---|---|---|---|---|
| Piperidine/Piperazine | Propyl, Butyl, Pentyl chains | 3,4-dihydroquinolin-2(1H)-one | Dopamine D4 Receptor | Linker length significantly impacts D4R affinity and selectivity. | mdpi.com |
| Piperazine | Three-carbon propyl chain | (6-Fluoropyridin-3-yl)oxy | Dopamine/Serotonin Receptors | A three-carbon linker was found to be optimal for maintaining agonist activity. | thieme-connect.com |
| Piperidine vs. Piperazine | Directly linked or via short chain | Varies | Dopamine D2-like Receptors | Replacing piperidine with piperazine induced a gain of efficacy at D2R and D3R. | nih.gov |
Chirality and Stereoisomerism in the Design of this compound Analogues
The introduction of chiral centers into drug molecules is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. While the parent compound, this compound, is achiral, the development of its analogues frequently involves the incorporation of stereogenic centers, leading to the formation of enantiomers and diastereomers with potentially distinct biological activities.
The spatial arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. Generally, one enantiomer of a chiral drug (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for developing safer and more efficacious drugs.
In the context of this compound analogues, chirality can be introduced at various positions, for instance, by substitution on the piperazine ring or on a substituent attached to the piperazine nitrogen. For example, the incorporation of a methyl group on the piperazine ring would create a chiral center, leading to (R)- and (S)-enantiomers. The differential binding of these enantiomers to a target protein can provide valuable insights into the three-dimensional topology of the binding site.
While specific studies on the chiral separation and differential activity of this compound analogues are not extensively documented in publicly available literature, the general principles of stereoisomerism underscore the importance of such investigations. The development of stereoselective syntheses or efficient chiral separation techniques is a critical step in the drug discovery process for analogues of this scaffold.
Computational SAR Studies on the this compound Scaffold
Computational chemistry provides powerful tools to investigate structure-activity relationships at a molecular level, offering insights that can guide the design of more potent and selective ligands. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in understanding the interactions between the this compound scaffold and its biological targets.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. For instance, such a study might reveal that a bulky substituent at a particular position on the piperazine ring is favorable for activity, while an electron-withdrawing group on the pyridine ring is detrimental.
A study on a related series of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives as TRPV1 antagonists utilized 3D-QSAR to elucidate key structural requirements for activity. researchgate.net The models indicated that electrostatic and hydrophobic fields, along with hydrogen bond acceptors, played a significant role in the biological activity of these compounds. researchgate.net While this study was not on the exact 4-yl-piperazine isomer, its findings suggest that similar computational approaches would be highly valuable for the this compound scaffold.
Molecular docking simulations can further complement QSAR studies by predicting the binding mode of this compound analogues within the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For example, docking studies could reveal that the chlorine atom on the pyridine ring forms a crucial halogen bond with a specific amino acid residue in the binding pocket, a detail that can be exploited in future drug design.
Although specific computational SAR studies for the this compound scaffold are not widely reported, the application of these in silico methods holds immense promise for accelerating the discovery and optimization of novel drug candidates based on this versatile chemical entity. The integration of computational predictions with experimental synthesis and biological testing is a cornerstone of modern drug discovery.
Advanced Research Applications and Future Directions for 1 3 Chloropyridin 4 Yl Piperazine
1-(3-Chloropyridin-4-yl)piperazine as a Synthetic Intermediate for Novel Chemical Entities
The chemical structure of this compound makes it an ideal starting material for creating a wide array of more complex molecules. The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.
Researchers have successfully employed this intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been a key component in the development of multi-target analgesics. mdpi.com Synthetic strategies often involve the reaction of this compound with other molecules to build larger, more intricate structures. mdpi.com One common approach involves the palladium-catalyzed coupling of the piperazine (B1678402) nitrogen with aromatic halides, followed by further modifications. mdpi.com Another method is the direct condensation of the piperazine with a 2-chloropyridine-type aryl group. mdpi.com These synthetic routes have led to the creation of diverse libraries of compounds for pharmacological screening. nih.gov
The versatility of this compound is further demonstrated in its use to create derivatives with a range of biological activities, including potential treatments for metabolic syndrome and neurological disorders. nih.gov The ability to readily modify its structure allows chemists to fine-tune the properties of the resulting molecules to optimize their interaction with biological targets.
Development of this compound Derivatives as Pharmacological Probes
Pharmacological probes are essential tools for studying the function of biological targets like receptors and enzymes. Derivatives of this compound have shown promise as selective ligands for various receptors, making them valuable as probes. For example, analogues of this compound have been synthesized and evaluated as selective sigma-2 (σ2) receptor ligands. nih.gov The σ2 receptor is implicated in a number of cellular processes and is a potential target for cancer therapeutics. nih.gov
The development of these probes often involves systematic structural modifications to the parent compound to enhance affinity and selectivity for a specific target. By altering substituents on the pyridine ring or the piperazine moiety, researchers can create a portfolio of compounds with varying pharmacological profiles. These probes can then be used to investigate the role of their target protein in health and disease.
Utilization of this compound in Ligand-Based Drug Discovery Research
Ligand-based drug discovery is a strategy that relies on the knowledge of molecules that bind to a biological target to guide the design of new, more potent compounds. gardp.org The core structure of this compound has served as a scaffold in such research endeavors. By analyzing the structure-activity relationships (SAR) of a series of its derivatives, researchers can identify key chemical features responsible for biological activity. nih.gov
This approach has been successfully applied in the discovery of novel analgesics. nih.gov For instance, a study of 5-cyano-N-(2-(4-arylpiperazin-1-yl)ethyl/propyl)-indole-3-carboxamide analogs, which incorporate the 1-(aryl)piperazine motif, revealed that derivatives with a 3-chlorophenyl group exhibited significant inhibitory activity. nih.gov This type of SAR data is invaluable for the rational design of new drug candidates with improved efficacy.
Opportunities for Target Validation and Pathway Elucidation Using this compound and its Analogues
Target validation is a critical step in the drug discovery process, confirming that a specific biological molecule is directly involved in a disease process and is a suitable target for therapeutic intervention. The development of potent and selective inhibitors based on the this compound scaffold provides valuable tools for target validation.
For example, derivatives of this compound have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org The discovery of a potent and selective CH24H inhibitor derived from a 3-substituted-4-phenylpyridine scaffold, which can be accessed from this compound, allowed for the validation of CH24H as a therapeutic target. acs.org Oral administration of this inhibitor in animal models led to a reduction in the levels of the enzyme's product, 24-hydroxycholesterol (B1141375) (24HC), in the brain, providing in vivo evidence of target engagement and pathway modulation. acs.org
Integration of this compound Research into Systems Pharmacology Approaches
Systems pharmacology aims to understand how drugs affect the body as a whole by considering the complex network of interactions between the drug, its targets, and various biological pathways. The diverse biological activities of this compound derivatives make them interesting candidates for study within a systems pharmacology framework.
By generating a library of analogues with varying selectivities for different targets, researchers can investigate the downstream effects of modulating multiple nodes in a signaling network. This approach can help to identify potential off-target effects, predict synergistic or antagonistic interactions with other drugs, and uncover novel therapeutic applications. For instance, multi-target drugs designed from this scaffold could be analyzed for their integrated effects on interconnected pathways involved in complex diseases like cancer or metabolic disorders. nih.govnih.gov
Prospects for Labelled Derivatives of this compound in Radioligand Binding Assays
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with its receptor. These assays require a radiolabeled version of a high-affinity ligand. The development of potent derivatives of this compound opens up the possibility of creating radiolabeled versions for use in such assays.
For example, derivatives of 1-(2-pyridyl)piperazine (B128488) have been successfully radiolabeled with technetium-99m (99mTc) to create imaging agents for the 5-HT7 receptor, which is overexpressed in certain cancers like glioblastoma. nih.gov These radiotracers have demonstrated specific binding to their target and have been used for in vivo imaging in animal models. nih.gov Similarly, introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into a high-affinity derivative of this compound could yield a valuable tool for characterizing its target receptor through radioligand binding studies. Fluorescently labeled derivatives also hold potential as non-radioactive probes for studying receptor binding. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chloropyridin-4-yl)piperazine, and how do coupling reagents influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-chloropyridine-4-amine with piperazine derivatives using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in anhydrous DMF improves efficiency . Optimization of stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to piperazine) and reaction time (12–24 hours under nitrogen) minimizes side products. Yield can be monitored via HPLC or LC-MS .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and piperazine backbone signals (δ 2.5–3.5 ppm).
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹).
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198.06) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the 3-chloropyridinyl substituent influence receptor binding affinity compared to other arylpiperazines?
- Methodological Answer : The 3-chloro group enhances steric and electronic interactions with serotonin receptors (e.g., 5-HT1A). Computational docking studies (using AutoDock Vina) show that the chloro substituent increases binding energy by 1.2–1.5 kcal/mol compared to unsubstituted pyridinyl analogs. Radioligand displacement assays (e.g., [³H]-8-OH-DPAT) validate competitive inhibition (IC₅₀ = 12 nM) .
Q. How can researchers resolve contradictions in reported biological activity (e.g., antiplatelet vs. reduced potency in modified derivatives)?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Use parallel assays (e.g., platelet aggregation vs. cytotoxicity in HEK-293 cells) to isolate structure-activity relationships (SAR).
- Structural Modifications : Compare β-cyclodextrin inclusion complexes (reduced toxicity but lower activity) with free piperazine derivatives. Adjust substituents (e.g., replacing chloro with trifluoromethyl) to balance lipophilicity and target engagement .
Q. What computational strategies predict metabolic stability and CYP450 interactions of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP3A4/2D6 inhibition (e.g., >70% inhibition at 10 μM).
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding to hepatic enzymes. Key residues (e.g., CYP3A4 Phe304) may form π-π interactions with the pyridinyl ring .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
